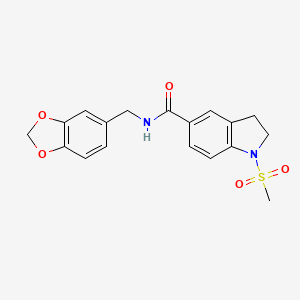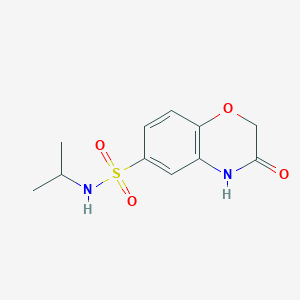![molecular formula C19H20N2O3S B4420119 4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide](/img/structure/B4420119.png)
4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide
Übersicht
Beschreibung
4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Wirkmechanismus
4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide works by binding to the switch regions of the RAC1 protein, preventing it from interacting with downstream effectors and inhibiting its activity. This leads to a reduction in cell migration and invasion, which can slow the progression of cancer.
Biochemical and Physiological Effects:
In addition to its effects on cell migration and invasion, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the formation of stress fibers and focal adhesions, which are involved in cell adhesion and motility. It has also been shown to inhibit the activity of the ROCK kinase, which is involved in the regulation of actin cytoskeleton dynamics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide is its specificity for the RAC1 protein, which makes it a useful tool for studying the role of RAC1 in various cellular processes. However, like many small molecule inhibitors, it has limitations in terms of its bioavailability and potential off-target effects. It is also important to note that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on 4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of RAC1, which could have even greater therapeutic potential. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms underlying the effects of this compound on cell migration and invasion, and to identify other potential targets for small molecule inhibitors in cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of the RAC1 protein, which is involved in cell migration and invasion, and has been implicated in the development and progression of several types of cancer.
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-15-8-10-17(11-9-15)25(22,23)21-13-14-24-18-7-3-5-16-6-4-12-20-19(16)18/h3-12,21H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWNPYIITPZPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]propanoic acid](/img/structure/B4420037.png)
![1-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420042.png)
![methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B4420047.png)

![N-(2-isopropoxyphenyl)-2-[(3-methylquinoxalin-2-yl)thio]acetamide](/img/structure/B4420058.png)
![4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B4420067.png)
![methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B4420070.png)
![(3,3-dimethyl-1-pyridin-3-ylbutyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4420076.png)

![2,3-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4420089.png)
![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B4420093.png)
![1-butyl-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4420098.png)
![3-{[2-(2-methoxyphenoxy)ethyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4420106.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-2,6-dimethylmorpholine](/img/structure/B4420107.png)